molecular formula C20H22N4O4S2 B276180 N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

Cat. No. B276180
M. Wt: 446.5 g/mol
InChI Key: KVKMRUSXGITVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the development and progression of many types of cancer. N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation. This results in the induction of apoptosis (programmed cell death) and inhibition of tumor growth.
Biochemical and physiological effects:
N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to have potent anti-tumor activity in preclinical models of cancer, with minimal toxicity to normal cells. It has also been shown to enhance the activity of other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its potency and selectivity for BTK, which makes it a valuable tool for studying the role of B-cell receptor signaling in cancer. However, its complex synthesis process and limited solubility in aqueous solutions can pose challenges for experimental design and interpretation of results.

Future Directions

There are several future directions for the development and application of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea. One area of focus is the identification of biomarkers that can predict response to N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea treatment, which can help to personalize therapy and improve patient outcomes. Another area of interest is the combination of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea with other targeted therapies or immunotherapies, which can enhance its anti-tumor activity and overcome resistance mechanisms. Finally, the development of more efficient and scalable synthesis methods for N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea can facilitate its translation into clinical practice.

Synthesis Methods

The synthesis of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea involves several steps, including the preparation of the key intermediate 3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-thiol, followed by the reaction with N-methyl-N-(thiophen-2-yl)formamide to form the final product. The synthesis process is complex and requires careful optimization to achieve high yields and purity.

Scientific Research Applications

N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both as a single agent and in combination with other therapies. Several clinical trials are currently underway to evaluate the safety and efficacy of N-({[3-isopropyl-6-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea in patients with various types of cancer.

properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-4-oxo-3-propan-2-ylthieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C20H22N4O4S2/c1-11(2)24-18(26)17-14(22-20(24)29-10-16(25)23-19(27)21-3)9-15(30-17)12-5-7-13(28-4)8-6-12/h5-9,11H,10H2,1-4H3,(H2,21,23,25,27)

InChI Key

KVKMRUSXGITVHW-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)OC)N=C1SCC(=O)NC(=O)NC

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(S2)C3=CC=C(C=C3)OC)N=C1SCC(=O)NC(=O)NC

Origin of Product

United States

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